2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic organic compound. It is characterized by its complex structure, which includes a dichlorophenoxy group, a tetrahydroquinazolinyl group, and a piperidinyl group. This compound is of interest in various fields due to its potential biological and chemical properties.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its structural complexity.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
Target of Action
2,4-Dichlorophenoxyacetic acid is a synthetic auxin, a type of plant hormone . It primarily targets plant growth processes .
Biochemical Pathways
The compound affects the plant’s normal growth and development pathways. By mimicking the natural plant hormone auxin, it disrupts the plant’s hormonal balance and triggers abnormal growth patterns .
Pharmacokinetics
The compound is slightly soluble in water and easily soluble in organic solvents . It is typically used in the form of ammonium salts .
Result of Action
The ultimate result of the compound’s action is the death of the plant due to uncontrolled and unsustainable growth .
Biochemical Analysis
Biochemical Properties
It is hypothesized that this compound may interact with certain enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to determine its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide vary with different dosages in animal models . Studies have shown that at high doses, it may have toxic or adverse effects .
Metabolic Pathways
It is hypothesized that it may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is hypothesized that it may be directed to specific compartments or organelles due to certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Group: This step involves the chlorination of phenol to form 2,4-dichlorophenol.
Attachment of the Acetamide Group: The 2,4-dichlorophenol is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Formation of the Piperidinyl Group: The piperidinyl group is synthesized separately, often starting from piperidine and undergoing various modifications.
Formation of the Tetrahydroquinazolinyl Group: This group is synthesized from quinazoline through hydrogenation.
Final Coupling: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetic acid with the piperidinyl and tetrahydroquinazolinyl groups under specific conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and rigorous purification processes like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and tetrahydroquinazolinyl groups.
Reduction: Reduction reactions can occur, especially at the dichlorophenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could produce simpler phenoxy compounds.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A simpler compound with herbicidal properties.
Quinazoline derivatives: Compounds with similar structural motifs used in various therapeutic applications.
Piperidine derivatives: Compounds with similar piperidinyl groups used in pharmaceuticals.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O2/c22-14-5-6-19(17(23)11-14)29-12-20(28)26-15-7-9-27(10-8-15)21-16-3-1-2-4-18(16)24-13-25-21/h5-6,11,13,15H,1-4,7-10,12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZEDUASYYCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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